molecular formula C23H23N3O6S B2845747 N-(3-(5-(3,4-dimethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 852141-68-5

N-(3-(5-(3,4-dimethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2845747
CAS No.: 852141-68-5
M. Wt: 469.51
InChI Key: HMFKTDISXHICCJ-UHFFFAOYSA-N
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Description

N-(3-(5-(3,4-dimethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C23H23N3O6S and its molecular weight is 469.51. The purity is usually 95%.
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Scientific Research Applications

Coordination Behavior and Ligand Synthesis

Research has explored the synthesis and coordination behavior of para-dimethoxyphenyl-substituted bis(pyrazol-1-yl)methane ligands, which are structurally related to the chemical compound . These ligands have shown the ability to stabilize Co(II) complexes and have been involved in studies related to oxidative demethylation, indicating potential applications in coordination chemistry and possibly catalytic processes (Florian Blasberg et al., 2010).

Catalytic Behavior in Transfer Hydrogenation

Another study has developed a safer methodology for the synthesis of bis(pyrazol-1-yl)methane ligands and investigated their catalytic behavior in the transfer hydrogenation of ketones. This research presents potential applications of such ligands in catalysis, particularly in the hydrogenation process, which is crucial in the chemical industry (M. C. Carrión et al., 2007).

Inhibitory Activities on Carbonic Anhydrase Isoenzymes

A series of polymethoxylated-pyrazoline benzene sulfonamides, structurally related compounds, have been synthesized and investigated for their cytotoxic activities on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase isoenzymes (hCA I and hCA II). This suggests possible therapeutic applications in managing conditions where inhibition of these enzymes is beneficial (K. Kucukoglu et al., 2016).

Multi-Target Agents for Enzyme Inhibition

Novel series of compounds have been designed with sulfonamide and pyrazoline pharmacophores, showing wide bioactivities, including acetylcholinesterase and human carbonic anhydrase I and II inhibitory potencies. This research highlights the potential of these compounds as multi-target agents for the treatment of diseases related to the dysfunction of these enzymes (C. Yamali et al., 2020).

Synthesis of Furylmethane Derivatives

Investigations into the high-yield production of tri(furyl)methane from furfural and furan have been conducted, utilizing acidic aqueous phases and –SO3H functionalized ionic liquids. This research provides insights into organic synthesis techniques that could be applied to produce related furylmethane derivatives, offering potential utility in pharmaceuticals and organic materials (Suhas Shinde et al., 2017).

Properties

IUPAC Name

N-[3-[3-(3,4-dimethoxyphenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O6S/c1-30-20-10-9-16(13-22(20)31-2)19-14-18(24-26(19)23(27)21-8-5-11-32-21)15-6-4-7-17(12-15)25-33(3,28)29/h4-13,19,25H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFKTDISXHICCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=NN2C(=O)C3=CC=CO3)C4=CC(=CC=C4)NS(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.